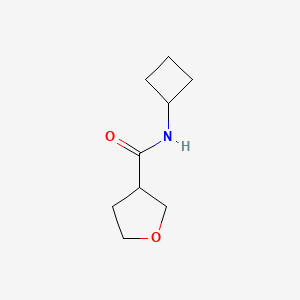

N-cyclobutyloxolane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of carboxamide derivatives, including “N-cyclobutyloxolane-3-carboxamide”, often involves the use of oxalyl chloride, DMF, and Et3N as the base . They use (COCl)2 as a source of chloride to convert carboxylic acid derivatives to chloride acid derivatives .Molecular Structure Analysis

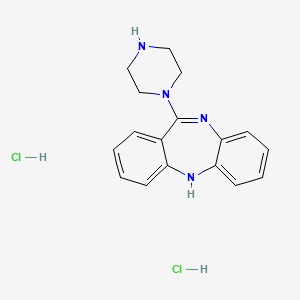

The molecular formula of “N-cyclobutyloxolane-3-carboxamide” is C9H15NO2. Its molecular weight is 169.224.Chemical Reactions Analysis

The chemical reactions involving carboxamide derivatives like “N-cyclobutyloxolane-3-carboxamide” are diverse. For instance, a palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has been developed for the rapid synthesis of indole-3-carboxamide skeletons .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has focused on structurally modifying compounds to enhance their pharmacological profiles or to reduce metabolism by enzymes such as aldehyde oxidase (AO). For example, the study by Linton et al. (2011) on the modification of imidazo[1,2-a]pyrimidine to reduce AO-mediated metabolism highlights the strategies used in drug design to avoid metabolic degradation, which could be applicable to the design and optimization of N-cyclobutyloxolane-3-carboxamide derivatives for improved stability and efficacy in therapeutic applications (Linton et al., 2011).

Synthetic Organic Chemistry

The synthesis and functionalization of complex organic molecules are central to developing new pharmaceuticals and materials. Research by England and Padwa (2008) on the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides illustrates innovative approaches to constructing heterocyclic structures, potentially offering a methodology for synthesizing N-cyclobutyloxolane-3-carboxamide derivatives or related compounds with enhanced biological or physical properties (England & Padwa, 2008).

Polymer Science

The development of new polymers with tailored properties for specific applications is an area of ongoing research. The study by Mo et al. (2012) on the improved antifouling properties of polyamide nanofiltration membranes by reducing the density of surface carboxyl groups demonstrates the importance of functional group manipulation in polymer chemistry. This research may inspire investigations into the incorporation of N-cyclobutyloxolane-3-carboxamide into polymer frameworks to modify surface properties or to enhance membrane performance (Mo et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclobutyloxolane-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(7-4-5-12-6-7)10-8-2-1-3-8/h7-8H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJXGBHEQWKALY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCOC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyloxolane-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxa-1-azaspiro[4.5]decane-1-carboxamide](/img/structure/B2385822.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2385830.png)

![1,1,1,3,3,3-Hexafluoro-2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B2385836.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2385837.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)